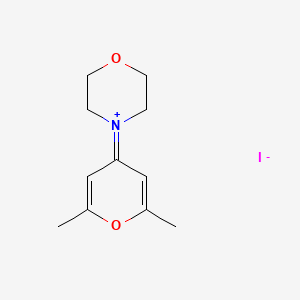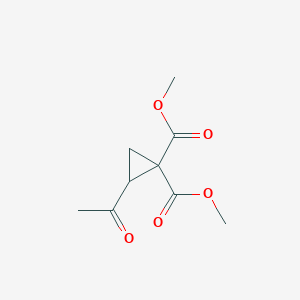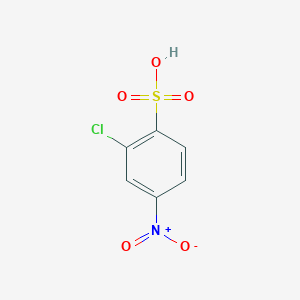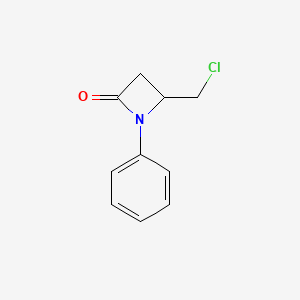
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride is a chemical compound with the molecular formula C18H30ClN3O2 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
The synthesis of Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the nicotinamide derivative, followed by the introduction of the cyclohexyl group and the diethylaminoethoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated equipment and continuous flow processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride involves its interaction with molecular targets and pathways within cells. This compound may exert its effects by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Nicotinamide, N-cyclohexyl-6-(2-diethylaminoethoxy)-, hydrochloride can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological activities.
N-Cyclohexyl nicotinamide: A derivative with a cyclohexyl group, which may have different properties and applications.
Nicotinamide derivatives: Other derivatives with different functional groups, which may exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75348-41-3 |
|---|---|
Molecular Formula |
C18H30ClN3O2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-cyclohexyl-6-[2-(diethylamino)ethoxy]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H29N3O2.ClH/c1-3-21(4-2)12-13-23-17-11-10-15(14-19-17)18(22)20-16-8-6-5-7-9-16;/h10-11,14,16H,3-9,12-13H2,1-2H3,(H,20,22);1H |
InChI Key |
NYSWPWANSMFNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



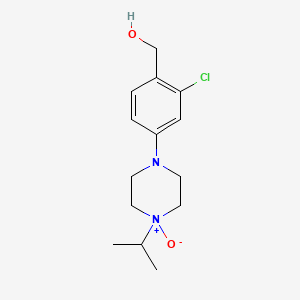

![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)

![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

